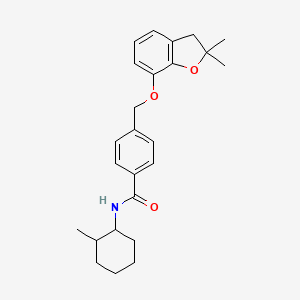
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. This compound has been shown to interact with a range of receptors and ion channels in the central nervous system, including serotonin, dopamine, and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of blood pressure and heart rate, and modulation of immune cell function. This compound has also been shown to have potential applications in the treatment of various diseases, including Parkinson's disease, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine has a number of advantages for use in lab experiments, including its ability to modulate a range of biological processes and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are a number of potential future directions for research on 1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine, including investigations into its potential applications in the treatment of various diseases, studies of its interactions with other compounds and receptors, and investigations into its potential use as a tool for studying various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Méthodes De Synthèse
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-methoxyphenyl)piperazine with 1-(tetrahydrothiophen-3-yl)piperidin-4-amine in the presence of a suitable catalyst. The resulting compound can be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-4-(1-(tetrahydrothiophen-3-yl)piperidin-4-yl)piperazine has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been shown to have a range of effects on these systems, including modulation of neurotransmitter release, regulation of blood pressure and heart rate, and modulation of immune cell function.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(thiolan-3-yl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3OS/c1-24-20-4-2-3-18(15-20)23-12-10-22(11-13-23)17-5-8-21(9-6-17)19-7-14-25-16-19/h2-4,15,17,19H,5-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYERXPGBODBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dichlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2901444.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901446.png)

![6-Mercapto-5-propyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2901449.png)
![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-2-nitrobenzene](/img/structure/B2901450.png)
![3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde](/img/structure/B2901452.png)

![tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate](/img/structure/B2901455.png)
![2-(benzylthio)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2901456.png)



![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2901463.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901465.png)